1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one
説明
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one acts as a selective agonist for α7 nAChRs, which are widely distributed in the central nervous system (CNS). Activation of α7 nAChRs leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which play important roles in cognitive function, memory, and learning. 1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one has been shown to enhance the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays an important role in neuronal survival and synaptic plasticity. It has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in neuroinflammation and neuronal damage.
実験室実験の利点と制限
One of the advantages of 1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one is its selectivity for α7 nAChRs, which reduces the risk of off-target effects. It also has good bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for CNS drug development. However, one of the limitations of 1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one is its short half-life, which may require frequent dosing in clinical settings.
将来の方向性
For the development of 1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one include the optimization of its pharmacokinetic properties, the development of more potent and selective α7 nAChR agonists, and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
IUPAC Name |
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-4-8-22-9-10-23(13-17(22)24)16-11-14(2)20-18(21-16)15-6-5-7-19-12-15/h5-7,11-12H,3-4,8-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOVJQGWNTIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C2=NC(=NC(=C2)C)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。